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Compound of Interest

Compound Name: 2-Aminoquinoline

Cat. No.: B160992

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Aminoquinoline, a key heterocyclic amine used as a building block in the synthesis of
various biologically active molecules. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,
offering valuable data for compound identification, purity assessment, and structural elucidation
in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-Aminoquinoline.

'H NMR (Proton NMR) Data

Solvent: DMSO-des Frequency: 300 MHz
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.95 d 8.5 H-4
7.78 d 8.2 H-8
7.55 d 8.8 H-5
7.41 ddd 8.2,6.9,1.3 H-7
7.16 ddd 8.5,6.9,15 H-6
6.74 d 8.8 H-3
6.55 s (br) -NH:z
d: doublet, ddd: doublet of doublet of doublets, s (br): broad singlet
13C NMR (Carbon-13 NMR) Data
Solvent: DMSO-des Frequency: 75 MHz
Chemical Shift (8) ppm Assignment
158.5 C-2
149.3 C-8a
138.2 C-4
129.8 C-7
125.4 C-5
124.6 C-4a
122.3 C-6
114.1 C-3
109.8 C-8
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IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3430 - 3300 Strong, Broad )

and symmetric) of -NHz
3100 - 3000 Medium C-H stretching (aromatic)

N-H bending (scissoring) of
1650 - 1580 Strong ] )

primary amine

) C=C and C=N stretching

1620, 1585, 1500, 1450 Medium to Strong o ) )

(aromatic ring vibrations)

C-N stretching (aromatic
1335 - 1250 Strong ]

amine)

C-H out-of-plane bending
900 - 675 Strong

(aromatic)

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Solvent: Ethanol

Amax (nm) Molar Absorptivity (€) (L mol~* cm™?)
~245 Not Reported
~330 Not Reported

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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 Instrumentation: A Bruker AC-300 spectrometer operating at a proton frequency of 300 MHz
and a carbon frequency of 75 MHz was used.[1]

o Sample Preparation: A sample of 2-Aminoquinoline was dissolved in deuterated dimethyl
sulfoxide (DMSO-ds).

e Data Acquisition: *H and 3C NMR spectra were recorded at room temperature. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard, with the residual solvent peak of DMSO-de used as a reference (6 = 2.50
ppm for *H and & = 39.52 ppm for 13C).[2]

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized for data
collection.

o Sample Preparation (KBr Pellet Method): A small amount of solid 2-Aminoquinoline was
finely ground with spectroscopic grade potassium bromide (KBr) powder in an agate mortar
and pestle. The resulting mixture was then compressed under high pressure to form a thin,
transparent pellet.[1]

o Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer,
and the spectrum was recorded over the mid-IR range (typically 4000-400 cm~1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

 Instrumentation: A standard double-beam UV-Vis spectrophotometer was employed.

o Sample Preparation: A stock solution of 2-Aminoquinoline was prepared in ethanol. A dilute
solution of 5 x 10-¢ M was prepared for analysis.[3]

o Data Acquisition: The UV-Vis absorption spectrum was recorded at room temperature over a
wavelength range of 200-400 nm, using ethanol as the reference solvent.[3]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for
the spectroscopic analyses described.
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Sample Preparation Data Acquisition Data Processing
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Figure 1. General workflow for NMR spectroscopic analysis.
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Figure 2. General workflow for IR spectroscopic analysis.
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Figure 3. General workflow for UV-Vis spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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